REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([N:6]1[CH2:16][CH2:15][C:9]2[N:10]=[N:11][C:12](Cl)=[CH:13][C:8]=2[CH2:7]1)=[O:5])[CH3:2].O.[NH2:18][NH2:19]>>[CH2:1]([O:3][C:4]([N:6]1[CH2:16][CH2:15][C:9]2[N:10]=[N:11][C:12]([NH:18][NH2:19])=[CH:13][C:8]=2[CH2:7]1)=[O:5])[CH3:2] |f:1.2|
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Name
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Quantity
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113 g
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Type
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reactant
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Smiles
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C(C)OC(=O)N1CC2=C(N=NC(=C2)Cl)CC1
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Name
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Quantity
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470 mL
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Type
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reactant
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Smiles
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O.NN
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux at a bath temperature of 110° for 1 hour
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Duration
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1 h
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Name
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Type
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product
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Smiles
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C(C)OC(=O)N1CC2=C(N=NC(=C2)NN)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |